(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13788484
Molecular Formula: C22H28NOP
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28NOP |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | [2-methyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-diphenylphosphane |
| Standard InChI | InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1 |
| Standard InChI Key | FYXTWZZTVCGWFU-HXUWFJFHSA-N |
| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound is a diastereomerically pure oxazole derivative with a chiral center at the 4-position. Its full name is (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, with a molecular formula of C₂₂H₂₈NOP and molecular weight 353.44 g/mol .
Key Structural Features:
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Oxazole Core: A five-membered heterocyclic ring containing nitrogen and oxygen.
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Chiral Center: An (S)-configured carbon at position 4, substituted with an isopropyl group.
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Diphenylphosphino Group: Attached to a 2-methylpropan-2-yl (neopentyl) backbone, enhancing steric bulk.
SMILES Notation:
CC(C)[C@H]1COC(=N1)C(C)(C)CP(c2ccccc2)c3ccccc3
Physical and Chemical Properties
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₈NOP | |
| Molecular Weight | 353.44 g/mol | |
| Optical Activity | [α]²²D 25.0°, c = 0.5 in CHCl₃ | |
| Refractive Index | n²⁰/D 1.575 | |
| Density | 1.057 g/mL (25°C) |
The compound’s refractive index and density suggest a non-volatile, polar organic liquid. Its optical activity confirms enantiomeric purity, critical for catalytic applications .
Applications in Catalysis
This ligand is designed for asymmetric hydrogenation, leveraging its chiral environment and electron-donating phosphine group. Key features include:
| Parameter | Value/Recommendation | Source |
|---|---|---|
| Flash Point | 110°C | |
| WGK Germany | 3 (Water Hazard Class) | |
| First Aid | Wash skin/eyes; seek medical attention if ingested |
Handling Precautions:
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Storage: Stable under inert gas, away from moisture.
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Disposal: Consult local regulations for hazardous organic waste .
Comparative Analysis with Related Ligands
Table 4: Structural and Functional Comparison
| Ligand | Phosphine Substituent | Chiral Element | Application Scope |
|---|---|---|---|
| (S)-iPr-PHOX | Diphenylphosphino-phenyl | 4-Isopropyl oxazole | Rhodium-catalyzed hydrogenation |
| Current Compound | Diphenylphosphino-neopentyl | 4-Isopropyl oxazole | Iridium/ruthenium systems |
The neopentyl group in this ligand provides greater steric bulk than phenyl-based analogs, potentially improving selectivity in crowded reaction environments .
Research Gaps and Future Directions
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